molecular formula C9H13N3 B13613851 4-cyclopropyl-N,6-dimethylpyrimidin-2-amine

4-cyclopropyl-N,6-dimethylpyrimidin-2-amine

Cat. No.: B13613851
M. Wt: 163.22 g/mol
InChI Key: HXFQDCDVTOBBAH-UHFFFAOYSA-N
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Description

4-cyclopropyl-N,6-dimethylpyrimidin-2-amine is a chemical compound belonging to the class of pyrimidine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-N,6-dimethylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 2,6-dimethylpyrimidine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-N,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4-cyclopropyl-N,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-cyclopropyl-N,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-cyclopropyl-N,6-dimethylpyrimidin-2-amine is unique due to its specific cyclopropyl and dimethyl substitutions, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

4-cyclopropyl-N,6-dimethylpyrimidin-2-amine

InChI

InChI=1S/C9H13N3/c1-6-5-8(7-3-4-7)12-9(10-2)11-6/h5,7H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

HXFQDCDVTOBBAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC)C2CC2

Origin of Product

United States

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